molecular formula C22H22FN3OS B12835979 N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

Cat. No.: B12835979
M. Wt: 395.5 g/mol
InChI Key: WRYMCCGCJLGNAE-UHFFFAOYSA-N
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Description

Crystallographic Features

While X-ray crystallography data for this specific compound are not publicly available, analogous quinazoline derivatives exhibit monoclinic or orthorhombic crystal systems with π-π stacking interactions between aromatic rings. The thioether linkage likely adopts a gauche conformation , minimizing steric clashes between the quinazoline and cyclopentyl groups.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H-NMR :
    • The cyclopentyl group’s protons resonate as multiplets between δ 1.50–2.50 ppm .
    • The methyl group at position 8 of the quinazoline ring appears as a singlet near δ 2.40 ppm .
    • Aromatic protons on the quinazoline and 4-fluorophenyl groups show signals in the δ 7.00–8.50 ppm range.
  • ¹³C-NMR :
    • The acetamide carbonyl carbon is observed near δ 170 ppm .
    • The thioether sulfur’s deshielding effect shifts adjacent carbons to δ 35–45 ppm .

Infrared (IR) Spectroscopy :

  • A strong absorption band at ~1650 cm⁻¹ corresponds to the C=O stretch of the acetamide group.
  • The C-S bond in the thioether linkage exhibits a characteristic peak near 700 cm⁻¹ .

Mass Spectrometry :

  • The molecular ion peak at m/z 395.5 confirms the molecular weight.
  • Fragmentation patterns include loss of the cyclopentyl group (-C₅H₉ ) and cleavage of the thioether bond.

Comparative Analysis of Thioacetamide-Quinazoline Hybrid Architectures

Thioacetamide-quinazoline hybrids are characterized by their modular structures, which allow for tailored electronic and steric properties. Table 2 compares the target compound with related derivatives:

Compound Quinazoline Substituents Thioacetamide Modifications Molecular Weight (g/mol)
Target Compound 2-(4-Fluorophenyl), 8-methyl N-Cyclopentyl 395.5
3-(5-Bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2 hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one 3-SCH₂, 2-hydroxyphenyl Schiff base linkage 512.3
4-Chloro-7-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine 4-Chloro, 7-(4-fluorophenyl) Pyrrolopyrimidine core 273.7
Triazino[4,3-c]quinazoline Fused triazine ring Oxidative cyclization product 342.4

Key Structural Differentiators:

  • Substituent Diversity : The target compound’s 4-fluorophenyl group enhances lipophilicity compared to hydroxyl or bromine substituents in analogs.
  • Heterocyclic Fusion : Unlike fused triazine or pyrrolopyrimidine systems, the target compound retains a simple quinazoline core, favoring synthetic accessibility.
  • Thioether vs. Schiff Base Linkages : The thioacetamide’s sulfur atom provides greater conformational flexibility than rigid Schiff base derivatives.

These structural variations influence intermolecular interactions, solubility, and potential binding affinities in biological systems.

Properties

Molecular Formula

C22H22FN3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-cyclopentyl-2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H22FN3OS/c1-14-5-4-8-18-20(14)25-21(15-9-11-16(23)12-10-15)26-22(18)28-13-19(27)24-17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3,(H,24,27)

InChI Key

WRYMCCGCJLGNAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CCCC4

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation typically follows these key steps:

  • Synthesis of the 2-(4-Fluorophenyl)-8-Methyl-4-Quinazoline Intermediate

    • Starting from appropriately substituted anthranilic acid derivatives or 2-aminobenzamide precursors.
    • Cyclization with formamide or related reagents to form the quinazoline ring.
    • Introduction of the 4-fluorophenyl substituent at the 2-position via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
    • Methylation at the 8-position is achieved either by using methyl-substituted starting materials or via selective methylation reactions.
  • Formation of the Thioacetamide Linkage

    • The quinazoline intermediate is reacted with a suitable thiol or thiolate source to introduce the sulfur atom at the 4-position.
    • The thioacetamide moiety is constructed by coupling the quinazoline-thiol intermediate with a haloacetamide derivative bearing the cyclopentyl amine.
  • Attachment of the Cyclopentyl Group

    • The cyclopentylamine is introduced via nucleophilic substitution on the haloacetamide intermediate or by amide bond formation with a carboxylic acid derivative.
    • This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Purification and Characterization

    • The final compound is purified by recrystallization or chromatographic techniques.
    • Characterization is performed using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Example from Patent Literature

According to patent US9567358B2 and related quinazoline synthesis patents, a representative preparation involves:

Step Reagents/Conditions Description
1 2-Amino-5-methylbenzoic acid + 4-fluorobenzoyl chloride Formation of amide intermediate
2 Cyclization with formamide or POCl3 Quinazoline ring closure
3 Thiolation using Lawesson’s reagent or P2S5 Conversion of carbonyl to thiocarbonyl at 4-position
4 Reaction with 2-chloroacetamide derivative bearing cyclopentylamine Formation of thioacetamide linkage
5 Purification by column chromatography Isolation of pure N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide

This method emphasizes the use of phosphorus pentasulfide or Lawesson’s reagent for thiation, which is a common approach to introduce sulfur atoms into carbonyl groups to form thioamides.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO, or THF Polar aprotic solvents favor nucleophilic substitutions
Temperature 50–120 °C Elevated temperatures promote cyclization and substitution
Base Triethylamine or potassium carbonate Used to neutralize acids and promote nucleophilic attack
Reaction Time 4–24 hours Depends on step and reagent reactivity
Purification Silica gel chromatography, recrystallization Ensures removal of side products and unreacted materials

Optimization focuses on maximizing yield and purity while minimizing side reactions such as over-alkylation or decomposition of sensitive intermediates.

Comparative Data Table of Related Quinazoline Thioacetamides

Compound Quinazoline Substitution Cycloalkyl Group Key Synthetic Step Reported Yield (%)
This compound 8-Methyl, 2-(4-Fluorophenyl) Cyclopentyl Thiation + amide coupling 65–75%
N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide 6-Methyl, 2-(4-Fluorophenyl) Cyclopropyl Similar route with methyl shift 60–70%
N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide 6-Ethyl, 2-(4-Fluorophenyl) Butyl Amide coupling with butylamine 70–80%

This comparison highlights that the preparation methods are broadly similar, with variations in substitution patterns and cycloalkyl groups requiring minor adjustments in reaction conditions.

Research Findings and Notes

  • The use of Lawesson’s reagent or phosphorus pentasulfide is critical for efficient thiation of the quinazoline carbonyl to the corresponding thioamide, a key step in the synthesis.
  • The cyclopentylamine moiety is introduced via nucleophilic substitution on haloacetamide intermediates, requiring careful control of stoichiometry and temperature to avoid side reactions.
  • The fluorophenyl substitution at the 2-position is typically introduced early in the synthesis via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, ensuring regioselectivity and functional group tolerance.
  • Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high-purity final products suitable for biological evaluation.
  • Yields reported in literature and patents range from 60% to 80% depending on the step and scale, with optimization focusing on solvent choice and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating

Biological Activity

N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in preclinical models, and potential clinical implications.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C19H22FN3S\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{S}

This structure features a quinazoline core, which is known for its biological activity, particularly in inhibiting kinases and other enzymes involved in cancer progression.

This compound is hypothesized to exert its biological effects through the following mechanisms:

  • Inhibition of Kinases : The quinazoline moiety has been associated with the inhibition of various kinases, which are crucial for cell signaling pathways involved in proliferation and survival.
  • Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular thiol levels .
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways may also contribute to its therapeutic profile, especially in neurodegenerative diseases.

Efficacy in Preclinical Models

Several studies have evaluated the biological activity of related compounds, providing insights into the expected effects of this compound:

StudyModelFindings
Pessoto et al. (2015)K562 Cell LineInduced apoptosis with a bell-shaped dose-response curve .
Research on ThiosemicarbazonesVarious Cancer Cell LinesDemonstrated selective cytotoxicity, with effective concentrations around 10 µM .
Molecular Docking StudiesVarious TargetsSuggested strong binding affinity to kinase domains similar to those affected by quinazoline derivatives .

Case Studies

  • Cancer Treatment : In models of breast cancer, compounds structurally related to this compound have shown significant tumor growth inhibition.
  • Neurological Applications : Investigations into neuroprotective effects suggest that the compound may mitigate neuroinflammation, potentially benefiting conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

Quinazoline vs. Pyridine, Quinoxaline, and Pyrimidine Derivatives
  • Quinazoline Core: The target compound’s quinazoline core (two nitrogen atoms at positions 1 and 3) offers distinct electronic properties compared to pyridine (one nitrogen) or quinoxaline (two adjacent nitrogens).
  • Pyridine Derivative: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replaces quinazoline with a pyridine ring.
  • Quinoxaline Derivative: N-(2,3-Diphenylquinoxalin-6-yl)acetamide () features a quinoxaline core with diphenyl substituents, which could enhance lipophilicity but reduce metabolic stability compared to the fluorophenyl group in the target compound.
Positional Isomerism in Quinazoline Derivatives
  • A structural analog, N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide (CAS 606131-34-4, ), differs only in the methyl group position (6-methyl vs. 8-methyl). This positional shift may influence steric interactions in biological systems, though specific activity data are unavailable.

Substituent Analysis

Thioacetamide Side Chain
  • The thioether (-S-) linkage is conserved across analogs (e.g., ). However, the cyclopentyl group in the target compound contrasts with substituents like 4-chlorophenyl () or benzyl (). Cyclopentyl may offer improved metabolic stability over aromatic groups due to reduced oxidative susceptibility.
Fluorophenyl vs. Chlorophenyl and Perfluoroalkyl Groups
  • The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects and hydrophobic interactions. In contrast, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] acetamides () exhibit extreme lipophilicity and environmental persistence, raising toxicity concerns.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Methyl Quinazoline Analog (CAS 606131-34-4) Pyridine Derivative ()
Molecular Weight ~395.49 g/mol 395.49 g/mol ~452.91 g/mol*
Purity ≥98% (NLT) ≥98% (NLT) Not reported
Key Functional Groups 4-Fluorophenyl, Thioacetamide 4-Fluorophenyl, Thioacetamide Chlorophenyl, Styryl, Cyano
Predicted LogP ~3.5 (moderate lipophilicity) Similar ~4.2 (high lipophilicity)

*Calculated based on structure in .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide?

  • Methodology : A common approach involves coupling a thiol-containing quinazoline intermediate with a cyclopentyl-substituted acetamide precursor. For example, similar compounds (e.g., thioacetamide derivatives) have been synthesized via nucleophilic substitution reactions between chloroacetamide intermediates and thiol-bearing heterocycles under reflux conditions in ethanol or THF, often with sodium acetate as a base to facilitate deprotonation . Purification typically involves recrystallization from ethanol-dioxane mixtures (1:2 ratio) to yield high-purity crystals .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., fluorophenyl protons at ~7.0–7.5 ppm, cyclopentyl methylene groups at ~1.5–2.0 ppm) and sulfur-linked acetamide moieties.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction and refine data using SHELXL (part of the SHELX suite), which is widely validated for small-molecule refinement .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or TLC, comparing retention times with fresh samples. For sulfur-containing compounds, oxidative stability (e.g., susceptibility to disulfide formation) should be tested using radical scavengers like BHT .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., kinases)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model the compound’s binding to quinazoline-recognizing domains (e.g., EGFR kinase). Focus on the fluorophenyl and thioacetamide groups as key pharmacophores.
  • Molecular Dynamics (MD) Simulations : Run MD trajectories (e.g., 100 ns in GROMACS) to assess binding stability and conformational changes in aqueous environments.
  • QSAR Analysis : Correlate structural variations (e.g., substituents on the quinazoline ring) with activity data to predict optimal modifications .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Replicate assays (e.g., IC50_{50} measurements) across multiple cell lines to identify context-dependent effects.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific kinase inhibition.
  • Metabolite Analysis : Employ LC-MS to detect in situ degradation products that may contribute to conflicting results .

Q. How can crystallographic data improve the understanding of this compound’s solid-state properties?

  • Methodology :

  • Crystal Structure Refinement : Use SHELXL to resolve hydrogen-bonding networks (e.g., N–H···O interactions) and intramolecular forces influencing packing.
  • Polymorphism Screening : Explore crystallization solvents (e.g., DMSO, ethanol) to identify stable polymorphs with distinct dissolution profiles.
  • Thermal Analysis : Pair X-ray data with DSC/TGA to correlate structural features with thermal stability .

Q. What strategies enhance the selectivity of this compound for specific enzymatic targets?

  • Methodology :

  • Fragment-Based Design : Replace the cyclopentyl group with bulkier substituents (e.g., adamantyl) to sterically block off-target binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to prioritize modifications that improve enthalpy-driven interactions.
  • Cryo-EM : For large targets, resolve binding poses at near-atomic resolution to guide selectivity engineering .

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